molecular formula C13H21N3 B2842087 N-(2,6-Dimethylpiperidin-1-yl)-4-methylpyridin-2-amine CAS No. 1260761-17-8

N-(2,6-Dimethylpiperidin-1-yl)-4-methylpyridin-2-amine

Cat. No.: B2842087
CAS No.: 1260761-17-8
M. Wt: 219.332
InChI Key: NRXATBCOCMMMEF-UHFFFAOYSA-N
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Description

N-(2,6-Dimethylpiperidin-1-yl)-4-methylpyridin-2-amine is a chemical compound that features a piperidine ring substituted with two methyl groups at positions 2 and 6, and a pyridine ring substituted with a methyl group at position 4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,6-Dimethylpiperidin-1-yl)-4-methylpyridin-2-amine typically involves the reaction of 2,6-dimethylpiperidine with 4-methyl-2-chloropyridine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through a continuous flow process, which allows for better control over reaction conditions and higher yields. The use of automated reactors and real-time monitoring systems ensures consistent product quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(2,6-Dimethylpiperidin-1-yl)-4-methylpyridin-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce any unsaturated bonds or functional groups.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the piperidine or pyridine ring can be further functionalized with different substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Sodium hydride or potassium carbonate in an organic solvent like dichloromethane or toluene.

Major Products Formed

The major products formed from these reactions include N-oxides, reduced derivatives, and various substituted analogs of the original compound.

Scientific Research Applications

N-(2,6-Dimethylpiperidin-1-yl)-4-methylpyridin-2-amine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2,6-Dimethylpiperidin-1-yl)-4-methylpyridin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Clopamide: A compound with a similar piperidine structure, used as a diuretic agent.

    2-(2,6-Dimethylpiperidin-1-yl)acetic acid: Another compound with a similar piperidine ring, used in various chemical syntheses.

Uniqueness

N-(2,6-Dimethylpiperidin-1-yl)-4-methylpyridin-2-amine is unique due to its specific substitution pattern on both the piperidine and pyridine rings, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

N-(2,6-dimethylpiperidin-1-yl)-4-methylpyridin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N3/c1-10-7-8-14-13(9-10)15-16-11(2)5-4-6-12(16)3/h7-9,11-12H,4-6H2,1-3H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRXATBCOCMMMEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCC(N1NC2=NC=CC(=C2)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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